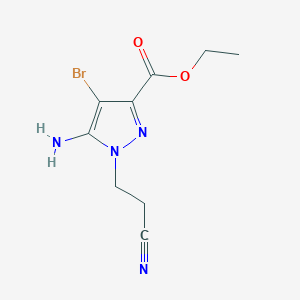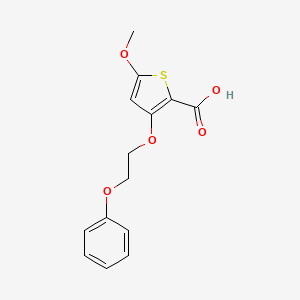
Fmoc-beta-Ala-Lys(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-beta-Ala-Lys(Boc)-OH: is a compound commonly used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and features protective groups such as Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl). These protective groups are crucial in peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-Ala-Lys(Boc)-OH typically involves the following steps:
Protection of Lysine: The lysine amino group is protected using the Boc group.
Coupling with beta-Alanine: The protected lysine is then coupled with beta-alanine.
Fmoc Protection: The final step involves protecting the amino group of beta-alanine with the Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
- Large-scale protection and deprotection reactions.
- Use of automated peptide synthesizers.
- Purification using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal.
Coupling: Carbodiimides like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Peptides: The primary products formed are peptides with specific sequences.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.
Biology
Protein Studies: Helps in studying protein structure and function.
Medicine
Drug Development: Used in the development of peptide-based drugs.
Industry
Biotechnology: Employed in the production of synthetic peptides for various applications.
Mecanismo De Acción
The mechanism of action of Fmoc-beta-Ala-Lys(Boc)-OH involves:
Protection and Deprotection: The protective groups prevent unwanted reactions during peptide synthesis.
Coupling: Facilitates the formation of peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar but without the beta-alanine.
Fmoc-beta-Ala-OH: Similar but without the lysine.
Uniqueness
Fmoc-beta-Ala-Lys(Boc)-OH: combines the properties of both beta-alanine and lysine, making it versatile for specific peptide synthesis applications.
Propiedades
Fórmula molecular |
C29H37N3O7 |
|---|---|
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C29H37N3O7/c1-29(2,3)39-28(37)30-16-9-8-14-24(26(34)35)32-25(33)15-17-31-27(36)38-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,37)(H,31,36)(H,32,33)(H,34,35) |
Clave InChI |
SOMDAVGQXPGHFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)
![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)


![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)


![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)

